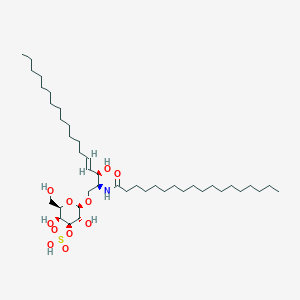

N-Octadecanoyl-sulfatide

描述

属性

分子式 |

C42H81NO11S |

|---|---|

分子量 |

808.2 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C42H81NO11S/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)34-52-42-40(48)41(54-55(49,50)51)39(47)37(33-44)53-42/h29,31,35-37,39-42,44-45,47-48H,3-28,30,32-34H2,1-2H3,(H,43,46)(H,49,50,51)/b31-29+/t35-,36+,37+,39-,40+,41-,42+/m0/s1 |

InChI 键 |

GQQZXRPXBDJABR-BDZNYNMQSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O |

手性 SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

规范 SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)C(C=CCCCCCCCCCCCCC)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-Octadecanoyl-sulfatide: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide, a subtype of sulfatide, is a sulfated galactosylceramide that plays a crucial role in the central and peripheral nervous systems. It is a major component of the myelin sheath, the protective layer that insulates nerve fibers and facilitates rapid nerve impulse conduction.[1][2][3] Beyond its structural role, this compound is implicated in a variety of cellular processes, including cell adhesion, signaling, and immune modulation.[4] Dysregulation of its metabolism is associated with severe neurological disorders, most notably metachromatic leukodystrophy (MLD) and multiple sclerosis (MS).[2][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological functions of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is an amphipathic molecule consisting of a hydrophilic galactose-3-sulfate headgroup and a hydrophobic ceramide tail. The ceramide portion is composed of a sphingosine (B13886) base N-acylated with an octadecanoyl (stearic acid) fatty acid chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | Octadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]- | [5] |

| Synonyms | N-C18:0-Sulfatide, N-Octadecanoyl-sphingosyl-beta-D-galactoside-3-sulfate, C18 Sulfatide | [5] |

| CAS Number | 244215-65-4 | [5] |

| Molecular Formula | C₄₂H₈₁NO₁₁S | [5] |

| Molecular Weight | 808.16 g/mol | [5] |

| Appearance | Solid | [5] |

| Solubility | Soluble in chloroform (B151607)/methanol (B129727) mixtures (e.g., 2:1 and 5:1 v/v) | [6] |

| Storage | -20°C | [5] |

Biological Significance and Signaling Pathways

This compound is a critical component of the myelin sheath, contributing to its stability and function.[7] Its involvement extends to various signaling pathways, particularly in the immune system and in regulating axonal growth.

Role in Immune Modulation

Sulfatides (B1148509), including the N-octadecanoyl variant, can act as endogenous stimulators of brain-resident immune cells like microglia and astrocytes.[6] This activation can trigger inflammatory responses. The signaling cascade involves the activation of Mitogen-Activated Protein Kinases (MAPKs) such as p38, ERK, and JNK, as well as the transcription factors NF-κB and AP-1.[6] This suggests a role for sulfatide in the neuroinflammation observed in demyelinating diseases.

Inhibition of Axonal Growth

This compound present in myelin acts as a potent inhibitor of axon outgrowth, contributing to the failure of nerve regeneration in the central nervous system after injury.[8][9] This inhibitory effect is mediated, at least in part, through the activation of the Rho signaling pathway, a key regulator of the actin cytoskeleton in neurons.

Experimental Protocols

The study of this compound requires specific methodologies for its extraction, separation, and quantification.

Lipid Extraction (Modified Folch Method)

This protocol is a widely used method for extracting total lipids, including sulfatides, from biological samples.[2][10][11]

Materials:

-

Biological sample (e.g., tissue homogenate, plasma, urine)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream

Procedure:

-

Homogenize the tissue sample in a chloroform/methanol (2:1, v/v) mixture. The final volume of the solvent mixture should be 20 times the volume of the tissue sample (e.g., 1 g of tissue in 20 mL of solvent).

-

Agitate the homogenate for 15-20 minutes at room temperature.

-

Centrifuge the mixture to pellet the solid material and recover the liquid phase.

-

Wash the solvent extract by adding 0.2 volumes of 0.9% NaCl solution.

-

Vortex the mixture and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is then evaporated under a vacuum using a rotary evaporator or under a stream of nitrogen to yield the total lipid extract.

Thin-Layer Chromatography (TLC) for Sulfatide Separation

TLC is a simple and effective method for the qualitative separation of sulfatides from other lipids.[12][13]

Materials:

-

TLC plate (silica gel coated)

-

Developing chamber

-

Solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Visualization reagent (e.g., iodine vapor, primuline (B81338) spray)

-

Lipid extract containing sulfatides

Procedure:

-

Spot the lipid extract onto the baseline of the TLC plate.

-

Place the plate in a developing chamber containing the solvent system.

-

Allow the solvent to ascend the plate by capillary action until it reaches near the top.

-

Remove the plate from the chamber and allow it to dry.

-

Visualize the separated lipid spots using a suitable reagent. Sulfatides will appear as distinct spots that can be identified by comparing their migration distance (Rf value) to that of a known sulfatide standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.[10][14][15]

Instrumentation:

-

Liquid chromatography system coupled to a tandem mass spectrometer.

Procedure:

-

Chromatographic Separation: The lipid extract is injected into the LC system. A C18 reversed-phase column is commonly used to separate different lipid species. A gradient elution with solvents like methanol and water containing ammonium (B1175870) formate (B1220265) is typically employed.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer. This compound is typically detected in negative ion mode.

-

Quantification: Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. The peak area of this transition is proportional to the amount of the analyte. An internal standard, such as a deuterated version of this compound, is used for accurate quantification.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for the analysis of sulfatides, especially for profiling different molecular species.[7][16][17]

Materials:

-

MALDI-TOF mass spectrometer

-

MALDI target plate

-

Matrix solution (e.g., 9-aminoacridine (B1665356) in an organic solvent)

-

Lipid extract

Procedure:

-

The lipid extract is mixed with the matrix solution.

-

A small volume of this mixture is spotted onto the MALDI target plate and allowed to co-crystallize.

-

The plate is inserted into the mass spectrometer.

-

A laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.

-

The ions are accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio. This allows for the identification and relative quantification of different sulfatide species.

Conclusion

This compound is a multifaceted lipid with essential structural and signaling roles, particularly within the nervous system. Its study is paramount for understanding the pathophysiology of demyelinating diseases and for the development of novel therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the intricate biology of this important molecule. Further research into the specific protein interactions and downstream signaling events mediated by this compound will undoubtedly uncover new avenues for therapeutic intervention in a range of neurological and inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.seafdec.org [repository.seafdec.org]

- 3. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The enigmatic role of sulfatides: new insights into cellular functions and mechanisms of protein recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. larodan.com [larodan.com]

- 6. Sulfatide, a major lipid component of myelin sheath, activates inflammatory responses as an endogenous stimulator in brain-resident immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix | Semantic Scholar [semanticscholar.org]

- 8. The Lipid Sulfatide Is a Novel Myelin-Associated Inhibitor of CNS Axon Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The lipid sulfatide is a novel myelin-associated inhibitor of CNS axon outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 12. Khan Academy [khanacademy.org]

- 13. iitg.ac.in [iitg.ac.in]

- 14. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LC-MS/MS assays to quantify sulfatides and lysosulfatide in cerebrospinal fluid of metachromatic leukodystrophy patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative imaging mass spectrometry of renal sulfatides: validation by classical mass spectrometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Pivotal Role of N-Octadecanoyl-Sulfatide in Myelin Sheath Maintenance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-sulfatide, a prominent molecular species of sulfatide, is an essential sphingolipid enriched in the myelin sheath. Its role extends beyond being a mere structural component, actively participating in the maintenance of myelin integrity, axo-glial communication, and the proper localization of key nodal and paranodal proteins. This technical guide provides an in-depth analysis of the function of this compound in myelin sheath maintenance, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated molecular pathways and experimental workflows. Understanding the multifaceted role of this lipid is critical for developing therapeutic strategies for demyelinating diseases such as Multiple Sclerosis and Metachromatic Leukodystrophy, where sulfatide metabolism is often dysregulated.

Introduction

The myelin sheath, a specialized membrane extension of oligodendrocytes in the central nervous system (CNS) and Schwann cells in the peripheral nervous system (PNS), is crucial for rapid saltatory conduction of nerve impulses. Its unique composition, rich in lipids, provides both insulation and structural support to axons. Among these lipids, sulfatides, and particularly this compound, constitute a significant portion, comprising approximately 4% of total myelin lipids.[1] Emerging evidence from studies on cerebroside sulfotransferase (CST) knockout mice, which are deficient in sulfatide, has unequivocally demonstrated the critical role of this lipid in myelin maintenance and function.[2][3][4] This guide will delve into the synthesis, localization, and functional interactions of this compound, providing a comprehensive resource for researchers in the field.

Synthesis and Localization of this compound in Myelinating Glia

This compound is synthesized by oligodendrocytes and Schwann cells through a well-defined enzymatic pathway.[5][6] The synthesis begins in the endoplasmic reticulum with the formation of ceramide, which is then galactosylated by UDP-galactose:ceramide galactosyltransferase (CGT) to form galactosylceramide (GalC).[7][8] Subsequently, in the Golgi apparatus, cerebroside sulfotransferase (CST) catalyzes the transfer of a sulfate (B86663) group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of the galactose residue of GalC, forming sulfatide.[7][8][9] this compound, characterized by its C18:0 fatty acid chain, is a major sulfatide species in myelin.[1]

Once synthesized, sulfatide is transported to the plasma membrane and becomes highly enriched in the multilamellar structure of the myelin sheath.[5][6] Its localization is crucial for the proper organization and stability of the myelin membrane.

Quantitative Data on the Impact of Sulfatide Deficiency

Studies utilizing CST knockout (CST-/-) mice have provided critical quantitative insights into the role of sulfatide in myelin maintenance. The absence of sulfatide leads to significant alterations in the molecular composition and ultrastructure of the myelin sheath.

Table 1: Impact of Sulfatide Depletion on Myelin Proteins in CST-/- Mice

| Myelin Protein | Reduction in CST-/- Mice | Reference |

| Myelin Basic Protein (MBP) | ~33% | [4] |

| Proteolipid Protein (PLP) | ~33% | [4] |

| Myelin-Associated Glycoprotein (MAG) | Dramatically reduced | [4] |

| Neurofascin 155 (NF155) | Dramatically reduced | [4] |

Table 2: Alterations in Nodal and Paranodal Structures in CST-deficient Mice

| Parameter | Observation in CST-deficient Mice | Reference |

| Na+ Channel Clusters (Fluorescence Intensity ≥150) at 6 weeks | ~54% reduction compared to wild-type | [10] |

| Na+ Channel Clusters (Fluorescence Intensity ≥150) at 22 weeks | ~86% reduction compared to wild-type | [10] |

| K+ Channel Localization | Abnormal localization to paranodal regions | [11] |

| Contactin-associated protein (Caspr) | Diffuse distribution along the internode | [11] |

Table 3: Ultrastructural Myelin Pathologies in Adult-Onset Sulfatide Depletion Models

| Myelin Pathology | Observation in CST-cKO Mice (11 months post-injection) | Reference |

| Axonal Degeneration | Significantly increased | [12] |

| Un-compaction | No significant difference | [12] |

| Redundant Myelin | No significant difference | [12] |

Role in Myelin Sheath Stability and Axo-Glial Interactions

This compound plays a crucial role in maintaining the structural integrity and compaction of the myelin sheath. It is involved in the interaction between adjacent extracellular leaflets of the myelin membrane, contributing to the formation of the intraperiod line.[2] Depletion of sulfatide leads to uncompacted and thinner myelin sheaths.[2][4]

Furthermore, sulfatide is essential for the proper organization of the nodes of Ranvier, the paranodal junctions, and the juxtaparanodal regions.[4][11] It is required for the stable clustering of voltage-gated sodium (Na+) channels at the nodes and potassium (K+) channels at the juxtaparanodes.[11] This is achieved, in part, by ensuring the correct localization of key proteins that form the paranodal axo-glial junctions, such as Neurofascin 155 and Caspr.[4][11] The disruption of these junctions in sulfatide-deficient mice leads to aberrant ion channel distribution and consequently impaired nerve conduction.[13]

Interaction with Myelin Proteins

This compound directly interacts with and modulates the function of major myelin proteins.

-

Proteolipid Protein (PLP): Sulfatide promotes the interaction between adjacent PLP extracellular domains, which is crucial for the compaction of the myelin sheath.[2][4] In the absence of sulfatide, high molecular weight PLP complexes are progressively lost.[3] There is also evidence suggesting that sulfatide is involved in the transcytotic transport of PLP to the myelin membrane.[14][15]

-

Myelin-Associated Glycoprotein (MAG): Sulfatide is important for the stability and detergent-resistant association of MAG within myelin membrane lipid rafts.[16] MAG is a key protein in the periaxonal space, involved in signaling between the myelin sheath and the axon.

Experimental Protocols

Shotgun Lipidomics for Myelin Lipid Quantification

This method allows for the comprehensive and quantitative analysis of the myelin lipidome.

-

Myelin Isolation: Myelin is purified from brain tissue using sucrose (B13894) density gradient centrifugation.

-

Lipid Extraction: Total lipids are extracted from the purified myelin using a modified Bligh-Dyer method with chloroform/methanol mixtures.[17]

-

Mass Spectrometry: The lipid extract is directly infused into a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using nano-electrospray ionization.[18][19]

-

Data Analysis: Lipid species are identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns. Internal standards for each lipid class are used for accurate quantification.[17]

Quantitative Western Blotting for Myelin Proteins

This technique is used to quantify the levels of specific myelin proteins.

-

Protein Extraction: Proteins are extracted from brain tissue or purified myelin using lysis buffers containing detergents (e.g., RIPA or SDS buffer).[2][7]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of total protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[20]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the myelin proteins of interest (e.g., anti-MBP, anti-PLP). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20][21]

-

Detection and Quantification: The chemiluminescent signal is detected, and the band intensities are quantified using densitometry software. Normalization to a housekeeping protein (e.g., GAPDH, β-actin) is crucial for accurate quantification.[20]

Transmission Electron Microscopy (TEM) for Myelin Ultrastructure

TEM provides high-resolution images to assess the ultrastructure of the myelin sheath.

-

Tissue Fixation: Mice are transcardially perfused with a fixative solution (e.g., glutaraldehyde (B144438) and paraformaldehyde in cacodylate buffer).[1][3]

-

Post-fixation and Staining: The dissected nerve tissue is post-fixed in osmium tetroxide, dehydrated in a graded series of ethanol, and stained with uranyl acetate.[3][13][22]

-

Embedding and Sectioning: The tissue is embedded in resin (e.g., Epon), and ultrathin sections (70-90 nm) are cut using an ultramicrotome.[13][22]

-

Imaging: The sections are placed on copper grids, stained with lead citrate, and imaged using a transmission electron microscope.[3][23]

Immunohistochemistry for Nodal and Paranodal Proteins

This method is used to visualize the localization of proteins at the nodes of Ranvier.

-

Tissue Preparation: Teased nerve fibers or cryosections of nerve tissue are prepared.[24] For paraffin-embedded tissue, deparaffinization and rehydration are necessary, followed by antigen retrieval.[25]

-

Immunostaining: The tissue is permeabilized, blocked, and incubated with primary antibodies against nodal/paranodal proteins (e.g., anti-Caspr, anti-pan-neurofascin).[24][26][27]

-

Detection: The primary antibodies are detected using fluorescently labeled secondary antibodies.

-

Imaging: The stained tissue is imaged using a fluorescence or confocal microscope.

Conclusion and Future Directions

This compound is an indispensable component of the myelin sheath, playing a multifaceted role in its maintenance, structural integrity, and interaction with the underlying axon. Its deficiency leads to a cascade of pathological events, including demyelination, axonal degeneration, and severe neurological deficits. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for further research into the precise molecular mechanisms governed by this critical lipid.

Future research should focus on elucidating the downstream signaling pathways initiated by sulfatide-protein interactions, identifying potential therapeutic targets to modulate sulfatide metabolism in disease states, and developing novel drug delivery systems to restore sulfatide levels in the CNS. A deeper understanding of the biology of this compound holds immense promise for the development of effective treatments for a range of devastating demyelinating disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A reliable Western blot workflow with improved dynamic range for the detection of myelin proteins in murine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transmission electron microscopic analysis of myelination in the murine central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel molecular insights into the critical role of sulfatide in myelin maintenance/function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Sulfatide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Alterations in mouse brain lipidome after disruption of CST gene: a lipidomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipidomics Profiling of Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Myelin Galactolipid, Sulfatide, Is Essential for Maintenance of Ion Channels on Myelinated Axon But Not Essential for Initial Cluster Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholars.northwestern.edu [scholars.northwestern.edu]

- 12. researchgate.net [researchgate.net]

- 13. Transmission Electron Microscopy of Oligodendrocytes and Myelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Major Myelin-Resident Protein PLP Is Transported to Myelin Membranes via a Transcytotic Mechanism: Involvement of Sulfatide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The major myelin-resident protein PLP is transported to myelin membranes via a transcytotic mechanism: involvement of sulfatide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ganglioside lipidomics of CNS myelination using direct infusion shotgun mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Shotgun Lipidomics—Principles, Applications, and Best Practices - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 19. aocs.org [aocs.org]

- 20. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. DIMINISHED DEGRADATION OF MYELIN BASIC PROTEIN BY ANTI-SULFATIDE ANTIBODY AND INTERFERON-γ IN MYELIN FROM GLIA MATURATION FACTOR-DEFICIENT MICE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Super-resolution of nodal and paranodal disruption in anti-pan-neurofascin-associated autoimmune nodopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. youtube.com [youtube.com]

- 26. neurology.org [neurology.org]

- 27. Antibody-Mediated Nodo- and Paranodopathies - PMC [pmc.ncbi.nlm.nih.gov]

The Dance of Lipids and Proteins: An In-depth Technical Guide to N-Octadecanoyl-sulfatide Interactions with Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate interactions between N-Octadecanoyl-sulfatide, a crucial sphingolipid, and a variety of membrane proteins. Understanding these interactions is paramount for advancements in neuroscience, immunology, and cancer research, offering potential avenues for novel therapeutic interventions. This document provides a comprehensive overview of the binding affinities, signaling pathways, and detailed experimental protocols pertinent to the study of these molecular partnerships.

Introduction to this compound and its Biological Significance

This compound, a member of the sulfatide family of glycosphingolipids, is characterized by a galactose sugar with a sulfate (B86663) group at the 3'-position, attached to a ceramide backbone containing an N-octadecanoyl (C18:0) fatty acid. These molecules are not merely structural components of the cell membrane; they are active participants in a wide array of cellular processes.[1] Their strategic location on the outer leaflet of the plasma membrane positions them as key players in cell-cell and cell-matrix interactions, influencing signaling cascades that govern cell adhesion, myelination, immune responses, and platelet aggregation.[1]

The acyl chain composition of sulfatides (B1148509), including the C18:0 variant, is tissue-dependent and can influence their binding specificity to proteins.[1] Alterations in sulfatide levels have been implicated in various pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in cancer progression, highlighting their potential as both biomarkers and therapeutic targets.

Quantitative Analysis of this compound Interactions with Membrane Proteins

The interaction between sulfatides and proteins is characterized by a range of binding affinities, typically with dissociation constants (Kd) in the low micromolar range.[2] These interactions are often driven by a combination of hydrophobic interactions with the acyl chain and electrostatic interactions with the negatively charged sulfate group.[1] The following tables summarize the available quantitative data for the interaction of sulfatides, including this compound, with key membrane proteins.

| Interacting Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| P-selectin | Sulfatide-containing liposomes | ELISA | 57 ± 5 nM (for 28% sulfatide) | [3] |

| 10.3 ± 0.7 nM (for 42% sulfatide) | [3] | |||

| 8.4 ± 1.3 nM (for 57% sulfatide) | [3] | |||

| L-selectin | Sulfatide-coated chips | Surface Plasmon Resonance | High Affinity (qualitative) | [3] |

| von Willebrand Factor | Sulfatides | Solid-Phase Binding Assay | IC50 ~0.02 µM (for vWF inhibition) | [4] |

| 39/34-kDa vWF fragment | IC50 ~0.8 µM | [4] | ||

| Gln-628 to Val-646 peptide | IC50 ~0.6 µM | [4] | ||

| Dab2 (peptide) | Sulfatide | Not specified | ~30-50 µM |

Table 1: Binding Affinities of Sulfatide Interactions with Select Membrane Proteins. This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for the interaction of sulfatides with various membrane proteins. Note that the affinity of P-selectin for sulfatide-containing liposomes increases with higher sulfatide density.

| Interacting Protein | Ligand | Method | Hill Coefficient (n) | Interpretation | Reference |

| Neurofascin 155 (NF155) | Sulfatide-containing liposomes | Liposome (B1194612) Binding Assay | 7.7 ± 0.9 | Positive cooperativity, suggesting multiple binding sites | [5] |

Table 2: Cooperative Binding of Neurofascin 155 to Sulfatide. This table highlights the cooperative nature of the NF155-sulfatide interaction, as indicated by the Hill coefficient.

Key Signaling Pathways Modulated by this compound-Protein Interactions

The binding of this compound to membrane proteins can initiate or modulate critical signaling pathways. These interactions are fundamental to various physiological and pathological processes.

Cell Adhesion and Migration

Sulfatides on the cell surface act as ligands for selectins, a family of cell adhesion molecules. The interaction between sulfatides and P-selectin or L-selectin is crucial for the adhesion of leukocytes to endothelial cells and platelets, a key step in the inflammatory response and immune surveillance.[3] In the context of cancer, this interaction can facilitate the metastasis of tumor cells.

Sulfatide-Selectin Mediated Cell Adhesion.

Myelination and Axon-Glia Interaction

In the nervous system, the interaction between sulfatide on the surface of oligodendrocytes and neurofascin 155 (NF155), an axonal cell adhesion molecule, is essential for the formation and maintenance of the paranodal junctions of myelinated axons. This intricate organization is critical for saltatory conduction and the overall integrity of the myelin sheath.

Role of Sulfatide-NF155 in Myelination.

Hemostasis and Thrombosis

Sulfatides exposed on the surface of activated platelets can bind to von Willebrand factor (vWF) and P-selectin, contributing to platelet aggregation and thrombus formation. This highlights the dual role of sulfatides in both physiological hemostasis and pathological thrombosis.

Sulfatide's Role in Hemostasis and Thrombosis.

Experimental Protocols for Studying this compound-Protein Interactions

A variety of biophysical techniques can be employed to characterize the interaction between this compound and membrane proteins. The choice of method depends on the specific research question, the nature of the interacting partners, and the desired level of detail.

Liposome Binding Assay

This is a versatile and relatively straightforward method to assess the binding of a protein to lipid vesicles (liposomes) containing this compound.

Principle: Liposomes incorporating this compound are incubated with the protein of interest. The liposomes and any bound protein are then separated from the unbound protein by centrifugation. The amount of bound protein is quantified, typically by SDS-PAGE and Western blotting.

Detailed Methodology:

-

Liposome Preparation:

-

Prepare a lipid mixture in chloroform (B151607) containing a structural phospholipid (e.g., phosphatidylcholine), a fluorescently labeled lipid (e.g., Rhod-PE for visualization), and varying concentrations of this compound.

-

Dry the lipid mixture under a stream of nitrogen to form a thin film.

-

Hydrate the lipid film in an appropriate buffer (e.g., PBS) to form multilamellar vesicles.

-

Create unilamellar vesicles of a defined size by extrusion through a polycarbonate membrane with a specific pore size (e.g., 100 nm).

-

-

Binding Reaction:

-

Incubate the prepared liposomes with a known concentration of the purified protein of interest at room temperature for a defined period (e.g., 30 minutes).

-

-

Separation of Bound and Unbound Protein:

-

Separate the liposomes (with bound protein) from the unbound protein by ultracentrifugation. The liposomes will form a pellet.

-

-

Quantification:

-

Carefully remove the supernatant containing the unbound protein.

-

Wash the liposome pellet to remove any residual unbound protein.

-

Resuspend the pellet in a sample buffer and analyze the protein content by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific to the protein of interest.

-

Quantify the band intensity to determine the fraction of bound protein.

-

Workflow for a Liposome Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the protein is placed in the sample cell of the calorimeter, and the this compound (typically in micellar form or in small unilamellar vesicles) is titrated into the cell from a syringe. The heat released or absorbed upon binding is measured.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a solution of the purified protein in a suitable buffer.

-

Prepare a solution of this compound micelles or liposomes in the same buffer. The use of identical buffers is critical to minimize heats of dilution.

-

Degas both solutions to prevent the formation of air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell and the sulfatide solution into the injection syringe.

-

Set the experimental parameters, including temperature, stirring speed, and injection volume.

-

Perform a series of small injections of the sulfatide solution into the protein solution.

-

The instrument measures the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of sulfatide to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Isothermal Titration Calorimetry Workflow.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique for monitoring biomolecular interactions. It provides kinetic information (association and dissociation rates) in addition to binding affinity.

Principle: One of the interacting partners (either the protein or the sulfatide) is immobilized on a sensor chip. The other partner (the analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Detailed Methodology:

-

Sensor Chip Preparation:

-

Immobilize the this compound onto a lipid-capturing sensor chip (e.g., an L1 chip). This can be done by injecting liposomes containing the sulfatide over the chip surface.

-

Alternatively, immobilize the protein of interest onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling.

-

-

SPR Measurement:

-

Flow a solution of the analyte (the protein if sulfatide is immobilized, or vice versa) at various concentrations over the sensor surface.

-

The instrument records the change in the SPR signal over time, generating a sensorgram. The association phase is monitored during the analyte injection, and the dissociation phase is monitored after the injection is stopped.

-

-

Data Analysis:

-

The sensorgrams are fitted to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Surface Plasmon Resonance Workflow.

Conclusion

The interaction of this compound with membrane proteins is a dynamic and crucial aspect of cellular function, with profound implications for health and disease. This guide has provided a comprehensive overview of the quantitative aspects of these interactions, the signaling pathways they govern, and the experimental methodologies used to study them. A deeper understanding of these molecular partnerships will undoubtedly pave the way for the development of novel diagnostic and therapeutic strategies for a range of human disorders. Further research is warranted to elucidate the precise binding kinetics and affinities for a broader range of sulfatide-protein interactions, which will be instrumental in the rational design of targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Peptide Antagonists for P-selectin Discriminate between Sulfatide-Dependent Platelet Aggregation and PSGL-1-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The amino Acid sequence glutamine-628 to valine-646 within the A1 repeat domain mediates binding of von Willebrand factor to bovine brain sulfatides and equine tendon collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Altered plasma membrane abundance of the sulfatide-binding protein NF155 links glycosphingolipid imbalances to demyelination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmm.ucsd.edu [cmm.ucsd.edu]

Unveiling the Enigma of C18:0 Sulfatide: A Journey of Discovery and Scientific Advancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509), a class of sulfoglycosphingolipids, are integral components of the myelin sheath in both the central and peripheral nervous systems. Among the various sulfatide species, C18:0 sulfatide, characterized by a stearic acid (C18:0) fatty acyl chain, has garnered significant attention for its distinct distribution and potential roles in both physiological and pathological processes. This technical guide delves into the historical discovery of sulfatides, the evolving understanding of C18:0 sulfatide's significance, and the experimental methodologies that have been pivotal in this journey of scientific exploration.

The Dawn of Discovery: From "Sulfatide" to a Defined Molecular Structure

The story of sulfatide research begins in the late 19th century with the pioneering work of Johann Ludwig Wilhelm Thudichum. In 1884, while meticulously dissecting the chemical constitution of the brain, Thudichum isolated a novel sulfur-containing lipid, which he aptly named "sulfatide"[1][2]. This marked the very first isolation of a sulfoglycolipid from human brain tissue[2]. However, the precise molecular architecture of this newly discovered compound remained elusive for several decades.

It wasn't until 1933 that Blix reported that sulfatide contained an amide-bound fatty acid, 4-sphingenine, and a sulfate (B86663) group, which was initially thought to be attached to the C6 position of galactose[1]. This foundational work laid the groundwork for future investigations into the intricate structure of sulfatides. The specific identification and characterization of different sulfatide species, including C18:0 sulfatide, had to await the advent of more sophisticated analytical techniques in the latter half of the 20th century.

The Rise of Modern Analytics: Elucidating the C18:0 Sulfatide Species

The development of mass spectrometry (MS) and chromatography techniques revolutionized the field of lipidomics, enabling researchers to separate and identify individual sulfatide molecules based on their fatty acid chain length and hydroxylation. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been instrumental in characterizing the diversity of sulfatide species, including C18:0 sulfatide, in various biological samples[3][4][5][6]. These methods have revealed that while very-long-chain fatty acid (C22/C24) sulfatides are predominant in myelin, shorter-chain sulfatides like C18:0 are relatively enriched in neurons and astrocytes[2][7][8].

Quantitative Insights into C18:0 Sulfatide in Health and Disease

The ability to quantify specific sulfatide species has provided critical insights into their roles in various pathological conditions. Of particular note is the significant elevation of C18:0 sulfatide in certain diseases, as summarized in the table below.

| Disease State | Sample Type | Fold Change of C18:0 Sulfatide | Reference |

| Early-Onset Metachromatic Leukodystrophy (MLD) | Dried Blood Spots | 8- to 20-fold increase compared to controls | [3] |

| Human Glioma Cell Line (U87 MG) with p53 overexpression | Cultured Cells | Dramatically increased level | [2] |

Key Experimental Protocols

The study of C18:0 sulfatide relies on a suite of sophisticated experimental procedures. Below are detailed methodologies for the extraction, detection, and quantification of sulfatides from biological samples, representative of modern analytical workflows.

Lipid Extraction from Tissues or Cells

This protocol outlines a standard method for extracting total lipids, including sulfatides, from biological materials.

-

Homogenization: Homogenize the tissue or cell pellet in a solvent mixture of chloroform:methanol (2:1, v/v).

-

Phase Separation: Add water to the homogenate to induce phase separation. The lower organic phase will contain the lipids.

-

Washing: Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Drying: Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

-

Storage: Store the dried lipid extract at -20°C or lower until further analysis.

Quantification of Sulfatides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a highly sensitive and specific method for quantifying individual sulfatide species.

-

Sample Preparation: Resuspend the dried lipid extract in a suitable solvent (e.g., methanol). For quantification, add an internal standard, such as a deuterated version of the sulfatide of interest (e.g., C18:0-d3 sulfatide)[9].

-

Chromatographic Separation: Inject the sample onto a reverse-phase liquid chromatography column (e.g., C18). Use a gradient elution with solvents such as water, methanol, and acetonitrile, often with an additive like formic acid or ammonium (B1175870) acetate, to separate the different lipid species.

-

Mass Spectrometric Detection: Introduce the eluent from the LC column into a tandem mass spectrometer operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM): Set the mass spectrometer to monitor specific precursor-to-product ion transitions for each sulfatide species and the internal standard. For C18:0 sulfatide, this would involve selecting the m/z of the deprotonated molecule as the precursor ion and a characteristic fragment ion (e.g., m/z 97, the HSO4- ion) as the product ion.

-

Data Analysis: Integrate the peak areas for each sulfatide species and the internal standard. Calculate the concentration of each sulfatide by comparing its peak area ratio to the internal standard against a standard curve generated with known amounts of sulfatide standards.

Signaling and Metabolic Pathways Involving Sulfatides

The biological functions of sulfatides are intricately linked to their synthesis and degradation pathways, as well as their interactions within the complex environment of the cell membrane.

Sulfatide Biosynthesis and Degradation Pathway

Sulfatide metabolism is a tightly regulated process occurring in different cellular compartments.

Caption: Overview of sulfatide synthesis in the ER and Golgi and degradation in the lysosome.

Experimental Workflow for Sulfatide Analysis

The following diagram illustrates a typical workflow for the analysis of sulfatides from biological samples.

Caption: A standard experimental workflow for the analysis of sulfatides.

The Evolving Role of C18:0 Sulfatide in Cellular Function and Disease

Initially considered primarily a structural component of myelin, research has unveiled a more nuanced role for sulfatides, including the C18:0 species. They are now known to be involved in a multitude of biological processes, including:

-

Myelin Maintenance and Glial-Axon Interactions: Sulfatides are crucial for the stability of the myelin sheath and proper signaling between glial cells and axons[1][10].

-

Protein Trafficking and Cell Adhesion: These lipids play a role in the sorting and transport of proteins and are involved in cell-cell recognition and adhesion processes[1].

-

Immune System Modulation: Sulfatides can be presented by CD1 molecules to natural killer T (NKT) cells, suggesting a role in the immune response[2][11].

-

Insulin (B600854) Secretion: Specific sulfatide isoforms, such as C16:0 sulfatide, have been implicated in the regulation of insulin secretion[2][12].

-

Pathogen Interaction: Sulfatides can act as receptors for various viruses and bacteria, facilitating their entry into host cells[1][2].

The distinct enrichment of C18:0 sulfatide in neurons and its significant alteration in diseases like MLD and certain cancers suggest a specific, yet to be fully elucidated, function for this particular fatty acid variant in neuronal health and disease.

Future Directions

The journey of C18:0 sulfatide research, from its initial discovery as part of a general class of brain lipids to its identification as a potential biomarker and modulator of cellular processes, is a testament to the power of advancing analytical technologies. Future research will undoubtedly focus on unraveling the specific enzymatic machinery responsible for the synthesis of different sulfatide species, the precise protein interactions of C18:0 sulfatide in different cell types, and its potential as a therapeutic target in a range of neurological and metabolic disorders. This continued exploration holds the promise of a deeper understanding of the intricate roles of individual lipid species in maintaining health and driving disease.

References

- 1. Sulfatide - Wikipedia [en.wikipedia.org]

- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfatide Analysis by Mass Spectrometry for Screening of Metachromatic Leukodystrophy in Dried Blood and Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid demonstration of diversity of sulfatide molecular species from biological materials by MALDI-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A quantitative analysis of serum sulfatide by matrix-assisted laser desorption ionization time-of-flight mass spectrometry with delayed ion extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfatide species with various fatty acid chains in oligodendrocytes at different developmental stages determined by imaging mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. The role and metabolism of sulfatide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for CD1d presentation of a sulfatide derived from myelin and its implications for autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selective lack of the C16:0 fatty acid isoform of sulfatide in pancreas of type II diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Octadecanoyl-Sulfatide Localization in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide, a specific form of sulfatide with an 18-carbon acyl chain, is a crucial sphingolipid in the nervous system. While predominantly known as a major component of the myelin sheath, emerging evidence highlights its significant presence and roles within neurons and astrocytes. This technical guide provides a comprehensive overview of this compound localization in neuronal cells, its involvement in signaling pathways, and detailed methodologies for its study. The information presented is intended to support researchers and drug development professionals in elucidating the functions of this lipid and its potential as a therapeutic target in neurological disorders.

Quantitative Data on Sulfatide Distribution

The concentration and composition of sulfatides (B1148509), including this compound, vary significantly between different cell types and brain regions. This distribution is altered in several neurodegenerative diseases.

| Tissue/Cell Type | Sulfatide Species | Concentration/Relative Abundance | Reference |

| Human Brain | |||

| Gray Matter | Hydroxylated Sulfatides | Predominant species | [1] |

| White Matter | Non-hydroxylated Sulfatides | Predominant species | [1][2] |

| Alzheimer's Disease Brain (Gray Matter) | Total Sulfatides | >90% reduction compared to control | [2] |

| Alzheimer's Disease Brain (White Matter) | Total Sulfatides | ~50% reduction compared to control | [2] |

| Parkinson's Disease Brain (Superior Frontal & Cerebellar Gray Matter) | Total Sulfatides | 30-40% elevation compared to control | [2] |

| Rodent Brain | |||

| Neurons and Astrocytes | C18:0-sulfatide (this compound) | Relatively large amounts; predominates over very-long-chain fatty acid sulfatides | [1] |

| Myelin | Very-long-chain fatty acid (C22/C24) sulfatides | Enriched | [1] |

| Arylsulfatase A (ASA)-deficient mice (model for Metachromatic Leukodystrophy) | C18:0-sulfatide | Higher proportion (15 mol%) compared to control mice (8 mol%) | [3] |

| Cultured Cells | |||

| Astrocytes | C18:0-sulfatide (this compound) | Predominant species | [3] |

Signaling and Metabolic Pathways

This compound is synthesized through a series of enzymatic steps and is involved in crucial cellular processes, particularly in the context of myelin maintenance and neuron-glia interactions.

Biosynthesis of this compound

The synthesis of sulfatides begins in the endoplasmic reticulum and concludes in the Golgi apparatus.

CGT: Ceramide galactosyltransferase CST: Cerebroside sulfotransferase

Role in Myelin-Axon Interaction

Sulfatides are critical for the structural integrity of the paranodal junctions between myelinating glia and the axon, which is essential for saltatory conduction.

Experimental Protocols

Immunofluorescence Staining for this compound

This protocol details the localization of sulfatides in free-floating brain sections.

1. Tissue Preparation:

-

Perfuse the animal transcardially with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by sequential immersion in 15% and then 30% sucrose (B13894) in PBS until it sinks.

-

Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibratome.

-

Store sections in a cryoprotectant solution (e.g., PBS with 30% glycerol (B35011) and 30% ethylene (B1197577) glycol) at -20°C.

2. Staining Procedure:

-

Wash sections three times for 10 minutes each in PBS to remove the cryoprotectant.

-

Permeabilize the sections by incubating in PBS containing 0.3% Triton X-100 for 30 minutes at room temperature.

-

Block non-specific binding by incubating for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

-

Incubate the sections with a primary anti-sulfatide antibody (e.g., mouse IgM clone O4, diluted 1:100 in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the sections three times for 10 minutes each in PBS with 0.1% Triton X-100.

-

Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgM-Alexa Fluor 488, diluted 1:500 in blocking buffer) for 2 hours at room temperature in the dark.

-

Wash the sections three times for 10 minutes each in PBS in the dark.

-

Counterstain nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.

-

Mount the sections on glass slides and coverslip with an anti-fade mounting medium.

3. Imaging:

-

Visualize the staining using a confocal or epifluorescence microscope with appropriate filter sets.

Troubleshooting:

-

High background: Increase the number and duration of washing steps, optimize blocking conditions, or titrate the primary antibody concentration.

-

Weak or no signal: Ensure proper tissue fixation and permeabilization, check antibody viability and concentration, and consider using an antigen retrieval step (though less common for lipid staining).

-

Non-specific staining: Use a more specific primary antibody if available, and include isotype controls to assess non-specific binding of the secondary antibody.

MALDI Imaging Mass Spectrometry (MSI) for Sulfatide Localization

MALDI-MSI allows for the label-free visualization of the spatial distribution of lipids directly in tissue sections.

1. Sample Preparation:

-

Section fresh-frozen brain tissue at 10-16 µm thickness using a cryostat and thaw-mount onto indium tin oxide (ITO) coated glass slides.

-

Store the mounted sections at -80°C until analysis.

-

Prior to matrix application, bring the slides to room temperature in a desiccator to prevent condensation.

2. Matrix Application:

-

Apply a suitable MALDI matrix for lipid analysis in negative ion mode, such as 9-aminoacridine (B1665356) (9-AA) or 1,5-diaminonaphthalene (DAN).

-

Matrix sublimation is the preferred method for lipid imaging as it creates a uniform layer of small crystals, minimizing analyte delocalization.

-

Place the slides in a sublimation apparatus with the matrix. Heat the matrix under vacuum (e.g., 9-AA at 225°C for 8.5 minutes) to allow for vapor deposition onto the tissue.

3. Data Acquisition:

-

Use a MALDI-TOF or MALDI-FTICR mass spectrometer equipped for imaging.

-

Define the imaging area and set the spatial resolution (e.g., 50-150 µm).

-

Acquire mass spectra in negative ion mode over a defined m/z range (e.g., m/z 700-1000) to detect sulfatides. This compound ([M-H]⁻) has a theoretical m/z of 806.58.

4. Data Analysis:

-

Use specialized imaging software to reconstruct the spatial distribution of specific m/z values corresponding to sulfatide species across the tissue section.

-

Correlate the ion images with histological stains (e.g., H&E) of adjacent tissue sections for anatomical context.

LC-MS/MS for Quantitative Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual lipid species.

1. Lipid Extraction:

-

Homogenize brain tissue or cultured neuronal cells in a chloroform:methanol (2:1, v/v) solution (Folch method).

-

Add an internal standard, such as a deuterated version of the analyte (e.g., C18:0-d3-sulfatide), at a known concentration before extraction for accurate quantification.

-

After homogenization, add water to induce phase separation.

-

Centrifuge the mixture and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Sample Preparation for LC-MS/MS:

-

Reconstitute the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., methanol).

-

For complex samples, a solid-phase extraction (SPE) step can be used to enrich for sulfatides and remove interfering lipids.

3. LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with mobile phases such as water:acetonitrile:formic acid (A) and acetonitrile:isopropanol:formic acid (B).

-

The mass spectrometer should be operated in negative ion mode with multiple reaction monitoring (MRM) for targeted quantification.

-

The precursor ion for this compound is m/z 806.6. A characteristic product ion is m/z 96.9, corresponding to the sulfate (B86663) head group ([HSO4]⁻).

4. Data Analysis:

-

Quantify the amount of this compound by comparing the peak area of the analyte to that of the internal standard, using a calibration curve generated with known concentrations of the analyte.

References

genetic regulation of N-Octadecanoyl-sulfatide biosynthesis

An In-depth Technical Guide on the Genetic Regulation of N-Octadecanoyl-sulfatide Biosynthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specific form of sulfatide, a class of sulfoglycosphingolipids crucial for numerous biological functions, particularly in the nervous system's myelin sheath. The biosynthesis of sulfatides (B1148509) is a tightly regulated process, and dysregulation is associated with severe pathologies, including metachromatic leukodystrophy (MLD) and various cancers. This document provides a comprehensive overview of the genetic and transcriptional regulation governing the synthesis of this compound. It details the core biosynthetic pathway, the key enzymes involved—UDP-galactose:ceramide galactosyltransferase (CGT) and 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST)—and the transcription factors that control the expression of their corresponding genes, UGT8 and GAL3ST1. Furthermore, this guide includes quantitative data on sulfatide expression, detailed experimental protocols for its analysis, and visual diagrams of the key pathways and workflows to facilitate a deeper understanding for research and therapeutic development.

The this compound Biosynthetic Pathway

The de novo synthesis of sulfatides, including this compound, is a two-step enzymatic process that begins in the endoplasmic reticulum and concludes in the Golgi apparatus.[1][2][3] The specific fatty acid composition, such as the C18:0 acyl chain of this compound, is determined by the initial ceramide substrate.[4]

-

Galactosylation of Ceramide : The pathway initiates in the endoplasmic reticulum with the transfer of a galactose moiety from UDP-galactose to a ceramide backbone.[1][4] This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT) , which is encoded by the UGT8 gene.[5][6] The product of this step is galactosylceramide (GalCer).

-

Sulfation of Galactosylceramide : The newly synthesized GalCer is then transported to the Golgi apparatus.[1][4] Here, the enzyme 3'-phosphoadenosine-5'-phosphosulfate:cerebroside sulfotransferase (CST) , encoded by the GAL3ST1 gene, catalyzes the final step: the transfer of a sulfonate group from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3'-hydroxyl group of the galactose residue on GalCer.[1][5][7] This results in the formation of sulfatide.

Genetic Regulation of Key Biosynthetic Enzymes

The expression of sulfatides in different tissues is primarily controlled at the transcriptional level through the regulation of the genes encoding the key biosynthetic enzymes, UGT8 (CGT) and GAL3ST1 (CST).

Regulation of GAL3ST1 (Cerebroside Sulfotransferase)

The GAL3ST1 gene, also known as CST, encodes the enzyme responsible for the final sulfation step.[8] Its expression is tissue-specific, with high levels observed in the brain, kidney, and testis.[7]

-

Transcriptional Control by BORIS : In spermatogenesis, the expression of a testis-specific isoform of Gal3st1 is critically regulated by the CTCF paralogous gene BORIS (CTCFL).[9][10][11] Studies in BORIS knockout mice revealed dramatically reduced transcript levels of Gal3st1 in the testes, leading to defects in spermatogenesis.[9][10] BORIS binds to and activates the promoter of this specific isoform.[9][11]

-

Other Potential Transcription Factors : The promoter region of the human GAL3ST1 gene contains binding sites for several other transcription factors, suggesting a complex regulatory network. These include ATF-2, c-Myc, CREB, Egr-1, Max, and PPAR-alpha , among others.[8]

Regulation of UGT8 (Ceramide Galactosyltransferase)

The expression of UGT8 (CGT) is considered the rate-limiting step that primarily dictates the tissue distribution of sulfatides.[2]

-

Transcriptional Control by Sox10 : In basal-like breast cancer (BLBC), the transcription factor Sox10 has been identified as a direct transcriptional activator of UGT8.[12] Upregulation of UGT8 by Sox10 induces the sulfatide biosynthetic pathway, which in turn activates an integrin αVβ5-mediated signaling axis, enhancing cell migration and invasion.[12]

-

Role in Cancer Progression : Elevated UGT8 expression has been noted in several cancers, including pancreatic and breast cancer, where it correlates with increased sulfatide levels and often poorer outcomes.[6][12] In pancreatic cancer precursor lesions, transcripts for UGT8, Gal3St1, and FA2H (fatty acid 2-hydroxylase) were found to be co-localized with an enrichment of sulfatides.[6]

References

- 1. Frontiers | The repertoire of protein-sulfatide interactions reveal distinct modes of sulfatide recognition [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Enzyme assay of cerebroside sulfotransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. Expression of a testis-specific form of Gal3st1 (CST), a gene essential for spermatogenesis, is regulated by the CTCF paralogous gene BORIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of a Testis-Specific Form of Gal3st1 (CST), a Gene Essential for Spermatogenesis, Is Regulated by the CTCF Paralogous Gene BORIS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rupress.org [rupress.org]

The Role of N-Octadecanoyl-Sulfatide in Oligodendrocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Octadecanoyl-sulfatide (C18:0 sulfatide) is a specific isoform of sulfatide, a class of sulfoglycolipids enriched in the myelin sheath of the central nervous system (CNS). Emerging evidence indicates that sulfatides (B1148509), including the C18:0 isoform, are not merely structural components of myelin but also play a crucial regulatory role in oligodendrocyte development. This technical guide provides an in-depth overview of the function of this compound in oligodendrocyte differentiation, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development investigating myelination and demyelinating disorders.

Introduction

Oligodendrocytes are the myelinating cells of the CNS, and their proper differentiation from oligodendrocyte precursor cells (OPCs) is essential for both developmental myelination and remyelination in disease contexts such as multiple sclerosis. The lipid composition of the oligodendrocyte plasma membrane undergoes significant changes during differentiation, with a notable accumulation of galactosphingolipids, including sulfatides.

This compound is a sulfatide species characterized by an 18-carbon saturated fatty acyl chain (stearic acid). While longer-chain sulfatides (C22-C24) are predominant in mature myelin, shorter-chain species like C18:0 sulfatide are more abundant during the early stages of CNS development and are found in neurons and astrocytes in addition to oligodendrocytes.[1][2] Research indicates that sulfatides, in general, act as negative regulators of oligodendrocyte differentiation.[3][4] This guide focuses specifically on the available data and methodologies related to the C18:0 isoform and its impact on this critical biological process.

Quantitative Data on the Effect of Sulfatide on Oligodendrocyte Differentiation

The primary evidence for the inhibitory role of sulfatide in oligodendrocyte differentiation comes from studies utilizing genetic knockout models where the synthesis of all sulfatide species is abolished. While specific dose-response data for this compound is limited in the current literature, the findings from these broader studies provide a quantitative baseline for understanding its function.

| Experimental Model | Key Finding | Quantitative Effect | Reference |

| Cerebroside Sulfotransferase (CST)-null mice (in vitro culture) | Enhanced terminal differentiation of oligodendrocytes | 2- to 3-fold increase in the number of terminally differentiated oligodendrocytes compared to wild-type. | [3] |

| Cerebroside Sulfotransferase (CST)-null mice (in vivo) | Enhanced terminal differentiation of oligodendrocytes | 2- to 3-fold increase in the number of terminally differentiated oligodendrocytes in the brain and spinal cord compared to wild-type. | [3] |

Signaling Pathways

The signaling mechanisms by which this compound and other sulfatides regulate oligodendrocyte differentiation are complex and involve interactions with key signaling molecules within lipid rafts. The available evidence points towards the involvement of the Fyn kinase and the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) signaling pathways.

Sulfatide Synthesis and Localization

The synthesis of sulfatide is a multi-step process occurring in the endoplasmic reticulum and Golgi apparatus.[1]

Synthesis of this compound.

Negative Regulation of Oligodendrocyte Differentiation

This compound, as part of the broader pool of sulfatides, is hypothesized to negatively regulate oligodendrocyte differentiation by modulating the activity of key signaling proteins within lipid rafts. This regulation is thought to maintain OPCs in a proliferative state and prevent premature differentiation.

Sulfatide's regulatory role in differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in oligodendrocyte differentiation.

Isolation and Culture of Oligodendrocyte Precursor Cells (OPCs)

Objective: To obtain a purified population of OPCs from rodent brain tissue for in vitro studies.

Materials:

-

P7-P9 rat or mouse pups

-

Dissection tools (sterile)

-

DMEM/F12 medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypsin-EDTA (0.05%)

-

Soybean trypsin inhibitor

-

DNase I

-

OPC proliferation medium (DMEM/F12, 10% fetal bovine serum, N2 supplement, B27 supplement, PDGF-AA, bFGF)

-

OPC differentiation medium (DMEM/F12, N2 supplement, B27 supplement, T3)

-

Poly-D-lysine (PDL) coated culture flasks and plates

Protocol:

-

Euthanize P7-P9 pups according to institutional guidelines.

-

Dissect the cortices in ice-cold HBSS.

-

Mince the tissue and incubate in trypsin-EDTA at 37°C for 15 minutes.

-

Add soybean trypsin inhibitor and DNase I to stop the digestion.

-

Triturate the tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells and resuspend in OPC proliferation medium.

-

Plate the cells onto PDL-coated flasks.

-

After 7-10 days, a mixed glial culture will be established. To isolate OPCs, shake the flasks on an orbital shaker at 200 rpm overnight at 37°C.

-

Collect the supernatant containing detached OPCs.

-

Plate the OPCs on new PDL-coated plates for experiments.

-

To induce differentiation, replace the proliferation medium with differentiation medium.

Immunocytochemistry for Oligodendrocyte Markers

Objective: To identify and quantify different stages of oligodendrocyte lineage cells in culture using specific antibody markers.

Materials:

-

Cultured OPCs on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibodies (e.g., anti-O4 for immature oligodendrocytes, anti-MBP for mature oligodendrocytes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Protocol:

-

Fix the cells on coverslips with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular antigens like MBP).

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips on microscope slides using mounting medium.

-

Visualize and quantify the stained cells using a fluorescence microscope.

Western Blot Analysis of Myelin Proteins

Objective: To quantify the expression levels of myelin-related proteins in OPC cultures treated with this compound.

Materials:

-

Cultured OPCs

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MBP, anti-PLP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Lyse the cultured cells in RIPA buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and detect the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion and Future Directions

This compound, a prominent short-chain sulfatide in the developing CNS, plays a significant role as a negative regulator of oligodendrocyte differentiation. While the precise molecular interactions and the full extent of its dose-dependent effects require further investigation, the current evidence strongly suggests its involvement in maintaining the balance between OPC proliferation and maturation. The experimental protocols detailed in this guide provide a robust framework for researchers to further explore the function of C18:0 sulfatide and its potential as a therapeutic target in demyelinating diseases.

Future research should focus on:

-

Elucidating the specific receptor or binding partner for this compound on the OPC surface.

-

Conducting detailed dose-response studies to quantify the inhibitory effects of exogenous C18:0 sulfatide on OPC differentiation.

-

Investigating the downstream signaling events that mediate the effects of this compound on Fyn kinase and PDGFRα pathways.

-

Exploring the therapeutic potential of modulating C18:0 sulfatide levels to promote remyelination in animal models of demyelinating diseases.

By addressing these questions, the scientific community can gain a more complete understanding of the intricate role of this specific lipid in CNS myelination and potentially unlock new avenues for treating debilitating neurological disorders.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfatide is a negative regulator of oligodendrocyte differentiation: development in sulfatide-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative Regulation of Oligodendrocyte Differentiation by Galactosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentration and Methodologies for N-Octadecanoyl-sulfatide in Brain Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octadecanoyl-sulfatide (C18:0 sulfatide) is a specific molecular species of sulfatide, a class of sulfoglycosphingolipids highly enriched in the myelin sheath of the central and peripheral nervous systems. While traditionally considered a structural component of myelin, emerging evidence points towards its active role in various cellular processes, including cell differentiation, signaling, and axon-myelin interactions. This technical guide provides an in-depth overview of the physiological concentration of this compound in brain tissue, detailed experimental protocols for its quantification, and a summary of its known signaling pathways.

Data Presentation: Quantitative Concentration of this compound

The absolute concentration of this compound varies across different regions of the nervous system. The following table summarizes quantitative data from a lipidomics analysis of the adult mouse nervous system.

| Brain Region | This compound Concentration (nmol/mg of total protein) | Reference |

| Cerebrum | ~0.05 | [1] |

| Brain Stem | ~0.10 | [1] |

| Spinal Cord | ~0.15 | [1] |

| Sciatic Nerve | ~0.20 | [1] |

Experimental Protocols: Quantification of this compound

The accurate quantification of this compound from brain tissue is critical for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold-standard for this purpose. Below is a detailed methodology adapted from established protocols.[2][3]

Tissue Homogenization

-

Excise the brain region of interest and immediately freeze it in liquid nitrogen to halt enzymatic activity.

-

Weigh the frozen tissue.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration that allows for accurate pipetting.

Lipid Extraction (Modified Folch Method)

This procedure is designed to efficiently extract lipids, including sulfatides (B1148509), from the aqueous environment of the brain homogenate.

-

To a known volume of brain homogenate (e.g., 25 µL), add an internal standard, such as N-octadecanoyl-D3-sulfatide, to a final concentration of 200 nmol/mL.[4] The internal standard is crucial for accurate quantification as it accounts for sample loss during extraction and ionization variability in the mass spectrometer.

-

Add methanol (B129727) to the homogenate and vortex thoroughly.

-

Add chloroform (B151607) and vortex for 1 minute.

-

Allow the mixture to incubate at room temperature for 30 minutes with occasional vortexing.

-

Centrifuge the sample to pellet the protein precipitate.

-

Transfer the supernatant (containing the lipids) to a new tube.

-

To the supernatant, add chloroform and water, vortex, and centrifuge to induce phase separation.

-

The lower, chloroform-rich phase contains the majority of the lipids, including sulfatides. Carefully collect this lower phase.

Solid-Phase Extraction (SPE) - Optional Cleanup Step

For cleaner samples and to remove interfering compounds like phospholipids, an SPE step can be employed.

-

Condition a silica-based SPE cartridge with an appropriate solvent.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent to elute neutral lipids.

-

Elute the sulfatides using a more polar solvent mixture, such as chloroform/methanol with a small percentage of water.

-

Dry the eluted fraction under a stream of nitrogen.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Analysis

-

Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol).

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separating sulfatide species based on their fatty acid chain length and degree of saturation.[2]

-